6S-羟基帕洛诺司琼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

离子交换色谱校准

6S-羟基帕洛诺司琼: 用作离子交换色谱 (IC) 应用中的认证有机标准。 IC 对分离和定量水性样品中的离子至关重要,通常应用于环境或食品分析和质量控制 .

蛋白质组学研究

在蛋白质组学中,6S-羟基帕洛诺司琼用作研究蛋白质相互作用和功能的生化参考。 其明确的分子结构有助于识别和定量复杂生物系统中的蛋白质 .

作用机制

Target of Action

6S-Hydroxy-palonosetron, also known as Unii-G5GT4PN0X7 or UNII-G5GT4PN0X7, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .

Mode of Action

The antiemetic activity of 6S-Hydroxy-palonosetron is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the binding of serotonin, a neurotransmitter involved in triggering nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of palonosetron, the parent compound of 6S-Hydroxy-palonosetron, have been studied. After administration, plasma palonosetron concentrations reached maximum values at 3-5 hours . The plasma elimination half-life for palonosetron was approximately 40-50 hours . These properties suggest that 6S-Hydroxy-palonosetron may have similar pharmacokinetic characteristics, contributing to its bioavailability and efficacy.

Result of Action

The primary result of 6S-Hydroxy-palonosetron’s action is the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is particularly effective in controlling delayed CINV, which appears more than 24 hours after the first dose of a course of chemotherapy .

生化分析

Biochemical Properties

6S-Hydroxy-palonosetron is involved in biochemical reactions as a metabolite of Palonosetron . It interacts with the 5-HT3 receptors, which are proteins located in the central nervous system and gastrointestinal tract . The nature of these interactions involves the binding of 6S-Hydroxy-palonosetron to these receptors, inhibiting their function .

Cellular Effects

The effects of 6S-Hydroxy-palonosetron on various types of cells and cellular processes are primarily related to its role in preventing chemotherapy-induced nausea and vomiting . It influences cell function by blocking the action of serotonin, a neurotransmitter involved in the initiation of nausea and vomiting, at the 5-HT3 receptors .

Molecular Mechanism

6S-Hydroxy-palonosetron exerts its effects at the molecular level through its interaction with the 5-HT3 receptors . It binds tightly in a conformation of minimum energy . This binding interaction inhibits the function of the 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex .

Temporal Effects in Laboratory Settings

The effects of 6S-Hydroxy-palonosetron over time in laboratory settings have been observed in the context of its use in preventing chemotherapy-induced nausea and vomiting . It has been found to be well-tolerated, with no dose–response effect evident for the incidence or intensity of adverse events .

Dosage Effects in Animal Models

In animal models, the effects of 6S-Hydroxy-palonosetron vary with different dosages . The lowest effective doses of Palonosetron, from which 6S-Hydroxy-palonosetron is derived, have been identified as 3 and 10 µg/kg .

Metabolic Pathways

6S-Hydroxy-palonosetron is involved in the metabolic pathways of Palonosetron . It is metabolized via CYP enzymes to relatively inactive metabolites . The enzymes involved in its metabolism include CYP1A2, 2D6, and 3A4 .

Transport and Distribution

The transport and distribution of 6S-Hydroxy-palonosetron within cells and tissues are likely to be similar to that of Palonosetron, given that it is a metabolite of this compound . Specific details regarding its transporters or binding proteins, and effects on its localization or accumulation are not currently available.

Subcellular Localization

The subcellular localization of 6S-Hydroxy-palonosetron is not explicitly documented in the available literature. Given its role as a metabolite of Palonosetron and the latter’s mechanism of action, it is likely that 6S-Hydroxy-palonosetron may be found in areas where 5-HT3 receptors are present, such as the central nervous system and gastrointestinal tract .

属性

IUPAC Name |

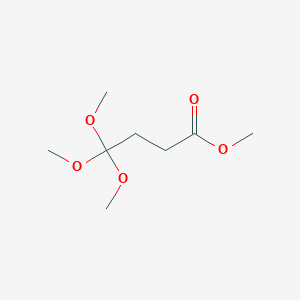

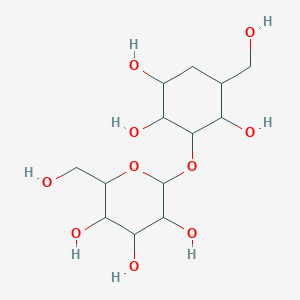

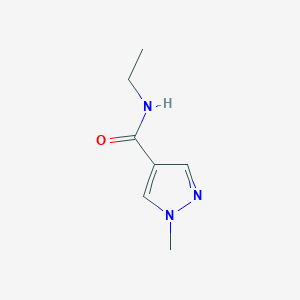

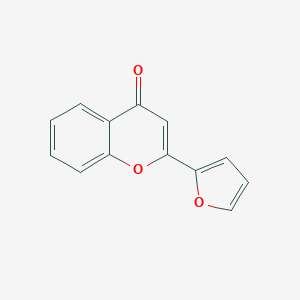

(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-XYPHTWIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848074-08-8 |

Source

|

| Record name | 6S-Hydroxy-palonosetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6S-HYDROXY-PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

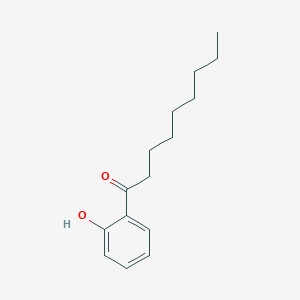

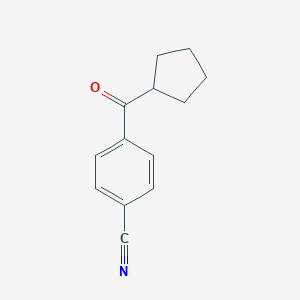

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)